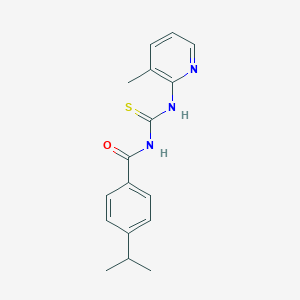![molecular formula C17H14N2O3S B251724 N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251724.png)
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide, also known as BM-212, is a compound that has gained attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide exerts its biological effects through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has also been found to induce cell cycle arrest and apoptosis in tumor cells, leading to reduced tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its high yield and purity, as well as its potent biological effects. However, its limited solubility in aqueous solutions can make it challenging to use in certain experiments. Additionally, the potential toxicity of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide at high concentrations should be taken into consideration when designing experiments.
Direcciones Futuras
There are several future directions for the study of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide. Further research is needed to elucidate its precise mechanism of action and potential therapeutic applications. Additionally, the development of more soluble derivatives of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide could improve its efficacy and broaden its potential applications. Finally, studies on the pharmacokinetics and toxicity of N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide in animal models and humans are needed to evaluate its safety and efficacy for clinical use.
Conclusion:
In conclusion, N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide is a compound with promising therapeutic properties that has gained attention in the scientific community. Its anti-inflammatory, antioxidant, and antitumor properties make it a potential candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications, but N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has the potential to be a valuable addition to the arsenal of drugs available for the treatment of various diseases.
Métodos De Síntesis
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-hydroxy-5-methylbenzenesulfonamide with thionyl chloride, followed by the reaction with 1-benzofuran-2-carboxylic acid. The resulting product is purified through recrystallization to obtain N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, antioxidant, and antitumor properties, making it a potential candidate for the development of new drugs. N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide has been tested in vitro and in vivo, showing significant inhibition of tumor cell growth and reduced inflammation in animal models.
Propiedades
Fórmula molecular |
C17H14N2O3S |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H14N2O3S/c1-10-6-7-13(20)12(8-10)18-17(23)19-16(21)15-9-11-4-2-3-5-14(11)22-15/h2-9,20H,1H3,(H2,18,19,21,23) |
Clave InChI |
OLXRLSKPTBZUHX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
SMILES canónico |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B251646.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B251647.png)
![2-[(3-Chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251648.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethoxybenzamide](/img/structure/B251649.png)


![N-{[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B251654.png)

![Methyl 5-[(2-chloro-5-iodobenzoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B251660.png)
![Ethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B251661.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide](/img/structure/B251663.png)
